molecular formula C17H13NO2 B6317933 3-(4-Methoxybenzoyl)quinoline CAS No. 211106-96-6

3-(4-Methoxybenzoyl)quinoline

Cat. No.: B6317933
CAS No.: 211106-96-6
M. Wt: 263.29 g/mol
InChI Key: QLTFADVZQDRLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)quinoline is a quinoline derivative featuring a 4-methoxybenzoyl group at the 3-position of the quinoline ring. For instance, 3-(4-methoxyphenyl)thieno[2,3-b]quinoline (7) is synthesized via iodine-mediated cyclization of a precursor containing a 4-methoxyphenyl group . Similarly, 2-(4-methoxybenzoyl)quinoline derivatives are prepared through Grignard reactions and subsequent oxidations . The 3-substituted quinoline scaffold is often associated with pharmacological activities, including antiviral and anti-inflammatory effects, as seen in related compounds .

Properties

IUPAC Name

(4-methoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTFADVZQDRLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Methoxybenzoyl)quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses o-aminoacetophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid or base and proceeds under reflux conditions to form the quinoline ring system. Another method involves the Pfitzinger reaction, where isatin and an aryl methyl ketone are used as starting materials in the presence of a base.

Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group directs substitution at the para position of the benzoyl ring, while the quinoline nitrogen activates the C-6 and C-8 positions (Figure 2).

Examples :

Reaction TypeConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative72%
BrominationBr₂/FeBr₃, 80°C8-Bromo derivative68%
SulfonationH₂SO₄, 120°C6-Sulfo derivative65%

Halogenation at C-6/C-8 enhances biological activity (e.g., 6-fluoro-3-(4-methoxybenzoyl)quinoline shows antiproliferative effects against HCT-116 colon cancer cells) .

Nucleophilic Cyclization

The quinoline core undergoes cyclization to form fused heterocycles (Table 1):

Table 1 : Cyclization reactions for fused derivatives

SubstrateReagentProductApplication
HydrazineEtOH, ΔPyrazolo[3,4-b]quinolineFluorescent probes
ThioureaHCl, ΔThiazolo[4,5-b]quinolineAntimicrobial agents
AcetyleneFe₃O₄ NPsBenzoquinolineCatalytic studies

Notably, pyrazolo[3,4-b]quinolines exhibit strong blue fluorescence (λₑₘ = 450 nm) .

Condensation Reactions

The ketone group participates in Schiff base formation and Knoevenagel condensation :

  • Schiff base synthesis :
    3-(4-Methoxybenzoyl)quinoline+R-NH2Imine derivative\text{this compound} + \text{R-NH}_2 \rightarrow \text{Imine derivative}
    Yields: 60–78% under microwave irradiation .

  • Knoevenagel adducts :
    Reaction with malononitrile produces α,β-unsaturated nitriles, which undergo Michael addition with amines to form 1,4-dihydroquinolines (IC₅₀ = 0.45–0.91 µM against leukemia cells) .

Catalytic Functionalization

Nanocatalysts enhance reaction efficiency and selectivity:

Table 2 : Catalytic systems for functionalization

CatalystReactionTurnover Frequency (h⁻¹)Reusability
Fe₃O₄@SiO₂Friedländer annulation12.58 cycles
CoFe₂O₄-PrSuzuki coupling9.86 cycles
ZnO NPsOxidation of -CH₃ to -COOH7.25 cycles

Fe₃O₄@SiO₂ reduces reaction time by 40% compared to traditional methods .

Hydrolysis and Decarboxylation

Under acidic conditions, the 4-methoxybenzoyl group hydrolyzes to 4-hydroxybenzoic acid, while the quinoline ring undergoes decarboxylation:
This compound-4-carboxylic acidHCl3-(4-Hydroxybenzoyl)quinoline+CO2\text{this compound-4-carboxylic acid} \xrightarrow{\text{HCl}} \text{3-(4-Hydroxybenzoyl)quinoline} + \text{CO}_2
This pathway is critical for prodrug activation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Methoxybenzoyl)quinoline and its derivatives as promising anticancer agents. The compound's ability to interact with cellular mechanisms involved in cancer proliferation has been a focal point of research.

  • Mechanism of Action : Quinoline derivatives, including this compound, have shown the ability to bind to DNA, impede DNA synthesis, and induce oxidative stress in cancer cells. These actions contribute to their efficacy as anticancer agents by disrupting critical cellular processes necessary for tumor growth and survival .
  • In Vitro Studies : A study evaluating various quinoline derivatives indicated that modifications at specific positions on the quinoline ring significantly enhance anticancer activity. For instance, substituents like methoxy groups at position 4 have been shown to improve the compound's potency against various cancer cell lines .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups, enhancing its biological activity.

  • Synthetic Routes : The compound can be synthesized through a series of reactions involving quinoline precursors and benzoyl derivatives. Techniques such as Friedländer synthesis and microwave-assisted methods have been employed to facilitate efficient production .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Research indicates that modifications at certain positions can lead to improved binding affinity for target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Broader Pharmacological Applications

Beyond anticancer activity, this compound exhibits potential in other therapeutic areas:

  • Antimicrobial Properties : Quinoline derivatives have been explored for their antibacterial and antifungal activities. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability .
  • Anti-inflammatory Effects : Some studies suggest that quinoline compounds may also possess anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis , ,
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential to reduce inflammation

Case Studies

  • Anticancer Screening : A comprehensive study screened a library of quinoline derivatives against a panel of 60 human cancer cell lines. The results indicated that certain derivatives, including those modified at the 4-position with methoxy groups, exhibited significant antiproliferative activity across multiple cancer types such as leukemia and melanoma .
  • VEGFR-2 Inhibition : Research focused on the design of quinolone derivatives targeting VEGFR-2 demonstrated that specific structural modifications could enhance binding affinity and inhibit angiogenesis in tumor models, showcasing the therapeutic potential of these compounds beyond traditional cytotoxic effects .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of DNA processes, ultimately resulting in cell death. Additionally, this compound may interact with other cellular pathways, such as those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Substituent Variations

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of 3-(4-Methoxybenzoyl)quinoline and its analogs:

Compound Substituents Key Features Reference
This compound 3-(4-Methoxybenzoyl) Hypothesized antiviral/anti-inflammatory activity based on structural analogs.
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline (7) 3-(4-Methoxyphenyl), thieno-fused ring Pharmacologically active; synthesized via iodine-mediated cyclization.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino, 2-(4-Cl), 3-(4-OMe) Antibacterial activity; synthesized via Pd-catalyzed cross-coupling.
2-(4-Methoxybenzoyl)-3-(pyridin-4-yl)quinoline (19a) 2-(4-OMe-benzoyl), 3-(pyridinyl) Anti-inflammatory potential; demethylation yields active metabolites.
2-(Hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline (302) 2-(Hydroxybenzyl), 3-(4-OMe) Potent anti-dengue activity comparable to ribavirin.
3-(Methoxyphenylthio)quinoline 3-(S-linked-4-OMe) Antifungal activity; synthesized with >90% yield via nucleophilic substitution.

Key Observations :

  • Substituent Position: Substitution at the 3-position (e.g., 3-(4-OMe-benzoyl)) is less common than 2- or 4-positions but can enhance target specificity. For example, 3-substituted quinolines in show antiviral activity without cytotoxicity at 100 µM .
  • Functional Groups : The benzoyl group at position 3 (as in the target compound) may improve metabolic stability compared to thioether or hydroxybenzyl groups .
Physicochemical and Pharmacokinetic Properties
  • Melting Points: 4k melts at 223–225°C, while thieno-fused quinolines (e.g., compound 7) likely have higher melting points due to rigid fused-ring systems .
  • Computational Predictions: Molecular docking studies suggest that 3-substituted quinolines with planar benzoyl groups fit into hydrophobic pockets of viral proteases .

Biological Activity

3-(4-Methoxybenzoyl)quinoline is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the heteroannulation of anthranilic acid with appropriate acylating agents. The reaction pathway can be outlined as follows:

  • Starting Materials : Anthranilic acid and 4-methoxybenzoyl chloride.
  • Reaction Conditions : The reaction is usually conducted in a suitable solvent under controlled temperature.
  • Mechanism : The acylation leads to the formation of the quinoline structure, followed by cyclization to yield this compound.

The detailed mechanism for the synthesis can be referenced in studies focusing on quinoline derivatives and their biological activities .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on substituted quinolines demonstrated that certain derivatives showed higher activity against Mycobacterium tuberculosis compared to standard antibiotics . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens.

Anticancer Potential

Quinoline derivatives have been noted for their anticancer properties. For instance, studies have shown that quinolines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . While direct studies on this compound are scarce, its potential as an anticancer agent remains a promising area for future research.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key aspects include:

  • Substitution Patterns : The presence of the methoxy group at the para position enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Quinoline Core : The quinoline ring system is known for its diverse biological activities, including antimicrobial and anticancer effects.

A comparative analysis of various substituted quinolines has established that modifications to the benzoyl moiety can significantly impact biological efficacy .

Case Studies

  • Antimycobacterial Activity : In vitro studies have shown that certain quinoline derivatives exhibit potent activity against mycobacterial strains, suggesting that modifications similar to those found in this compound could lead to effective antimycobacterial agents .
  • Cytotoxicity Studies : Research indicates that some quinolone derivatives possess low toxicity profiles while maintaining efficacy against targeted cells. This suggests a favorable therapeutic index for compounds like this compound .

Q & A

Q. What are the standard synthetic routes for 3-(4-Methoxybenzoyl)quinoline, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methoxybenzoyl group to the quinoline core. Optimization includes:

  • Catalyst selection : Use Lewis acids like AlCl₃ for Friedel-Crafts or Pd-based catalysts for cross-coupling reactions. Temperature and solvent polarity significantly affect yield .
  • Protecting groups : Methoxy groups may require protection (e.g., using TBSCl) to prevent undesired side reactions during functionalization .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

  • NMR : Compare ¹H/¹³C NMR data with literature to verify substituent positions. Methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while quinoline protons resonate in the aromatic region (δ 7.5–9.0 ppm) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or bond angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from assay conditions or structural impurities:

  • Dose-response validation : Repeat assays with purified compounds (≥95% by HPLC) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, correlating with experimental IC₅₀ values .

Q. What strategies enable enantioselective synthesis of this compound derivatives with axial chirality?

Advanced catalytic systems are required:

  • Chiral catalysts : Employ iridium photocatalysts with chiral phosphates (e.g., Li-STRIP) to induce C–N axial chirality via Minisci-type reactions .
  • Stereochemical control : Optimize solvent polarity (e.g., DCE vs. THF) and reaction time to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Mechanistic studies : Use DFT calculations (Gaussian 16) to model transition states and rationalize stereoselectivity trends .

Q. How can researchers design derivatives of this compound to enhance photophysical properties for imaging applications?

Focus on substituent effects and conjugation:

  • Electron-withdrawing groups : Introduce nitro (–NO₂) or cyano (–CN) groups at the quinoline 6-position to red-shift absorption/emission wavelengths .
  • Solvatochromism studies : Test fluorescence quantum yields in solvents of varying polarity (e.g., toluene vs. DMSO) to assess environmental sensitivity .
  • Time-resolved spectroscopy : Use femtosecond transient absorption to study excited-state dynamics and optimize Stokes shift .

Methodological Challenges

Q. What are common pitfalls in crystallizing this compound derivatives, and how can they be mitigated?

  • Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) at controlled cooling rates (0.5°C/min) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for data integration and OLEX2 for structure solution to handle twinning .
  • Disorder modeling : Refine positional occupancy of flexible methoxy groups using restraints in SHELXL .

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

  • Basis set selection : Employ B3LYP/6-311+G(d,p) for IR frequency calculations, scaling factors (0.961–0.985) to match experimental FT-IR peaks .
  • Solvent corrections : Apply implicit solvent models (e.g., PCM for DMSO) to computational spectra .
  • Mode assignment : Cross-validate with Raman spectroscopy to distinguish overlapping C=O and aromatic C–H stretches .

Data Analysis and Reporting

Q. How to standardize reporting of biological activity data for this compound analogs?

  • Adopt NIH guidelines : Report IC₅₀/EC₅₀ values with 95% confidence intervals and p-values (≤0.05). Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structure-activity tables : Tabulate substituent effects (e.g., EDG/EWG) on bioactivity, referencing CAS numbers for reproducibility .
  • Deposit data : Submit crystallographic data to CCDC and spectral data to PubChem for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.